tert-Butyl 4-(difluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(difluoromethyl)benzoate: is an organic compound with the molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a difluoromethyl group, and the carboxyl group is esterified with tert-butyl alcohol . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(difluoromethyl)benzoate typically involves the esterification of 4-(difluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products may include various substituted benzoates depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
tert-Butyl 4-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-chloromethylbenzoate
- tert-Butyl 4-methylbenzoate
- tert-Butyl 4-fluoromethylbenzoate
Comparison: tert-Butyl 4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and different reactivity patterns, making it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
tert-butyl 4-(difluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F2O2/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3 |
InChI Key |
IEOVMWQTOBXOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.